molecular formula C10H9NO B1361142 7-Methoxyisoquinoline CAS No. 39989-39-4

7-Methoxyisoquinoline

Cat. No.: B1361142
CAS No.: 39989-39-4
M. Wt: 159.18 g/mol
InChI Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N
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Description

7-Methoxyisoquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 7th position of the isoquinoline ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications .

Mechanism of Action

Pharmacokinetics

For instance, it has a molecular weight of 159.19 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of many drugs and chemicals . Therefore, these factors could potentially influence the action of 7-Methoxyisoquinoline as well.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves a tandem nucleophilic addition and cyclization process . Another method includes the use of microwave-assisted synthesis, which offers a greener and more sustainable approach .

Industrial Production Methods: Industrial production of this compound often employs solvent-free reaction conditions or the use of ionic liquids to enhance the efficiency and yield of the synthesis process. These methods are designed to be environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methoxyisoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the methoxy group.

    6-Methoxyisoquinoline: Similar structure but with the methoxy group at the 6th position.

    8-Methoxyisoquinoline: Methoxy group at the 8th position.

Uniqueness of 7-Methoxyisoquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position enhances its reactivity and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNUXNXZDJVGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344085
Record name 7-Methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39989-39-4
Record name 7-Methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxyisoquinoline
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Synthesis routes and methods I

Procedure details

To a 2 liter round bottom flask equipped with a magnetic stir bar, condenser and nitrogen inlet is added (75 g, 0.184 mole) of N-(2,2-diethoxyethyl)-N-[(3-methoxyphenyl)methyl]-4-methyl-benzenesulfonamide, 1.0 liter of dioxane and 200 ml of 6N HCl. This slurry is stirred and heated at reflux under nitrogen for 18 hours. The reaction solution is then slowly poured into 1 liter of H2O and stirred for an additional 30 minutes then extracted with ether (2×500 ml). The pH of the aqueous layer is adjusted to 8 with ammonium hydroxide, the product is extracted with dichloromethane. The combined organics extracts are dried over MgSO4, filtered and evaporated to yield 30 g of an oil. The crude product is purified by chromatography with 12.0% acetone in dichloromethane to provide the product (19.7 g) in a 67% yield.
Name
N-(2,2-diethoxyethyl)-N-[(3-methoxyphenyl)methyl]-4-methyl-benzenesulfonamide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Yield
67%

Synthesis routes and methods II

Procedure details

Aminoacetaldehyde dimethyl acetal (81.9 mL) was added to a solution of 60.8 mL of 3-methoxy-benzaldehyde in 600 mL of toluene. The mixture was refluxed for 5 h using a Dean-Stark trap and subsequently cooled to 5° C. In a nitrogene atmosphere trifluoroacetic acid anhydride (209 mL) and borontrifluoride etherate (185 mL) were added in succession at such a rate, that the internal temperature was kept below 10° C. After stirring for 3 days at room temperature the the reaction mixture was poured on ice, 250 mL 2 N hydrochloric acid added and the organic layer extracted with 1 N hydrochloric acid. The pH value of the combined aqueous extracts was adjusted to pH 9 by adding concentrated aqueous ammonia. Extraction with ethyl acetate, followed by drying and removal of the solvent in vacuo gave 66.9 g (84%) of the title compound as a light brownish oil. EI-MS: 159 (M+).
Quantity
81.9 mL
Type
reactant
Reaction Step One
Quantity
60.8 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
209 mL
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

To a solution of BF3.AcOH complex (33.78 g, 0.180 mol) in triflouoracetic anhydride (40 ml) at 0° C. was added a solution of the imine prepared from 3-methoxybenzaldehyde and aminoethanaldiethylacetal (Tetrahedron, 1971, 27, 1253) (15.06 g, 0.0599 mol) in trifluoroacetic anhydride (40 ml), maintaining the temperature below 10° C. After 48 hours, the mixture was poured into ice-water (300 ml), the solution made basic with concentrated ammonium hydroxide and extracted with dichloromethane. The organic phase was then extracted with aqueous hydrochloric acid solution (5N, 2×400 ml). The combined aqueous was made basic with concentrated ammonium hydroxide solution and extracted with dichloromethane. The organic phase was dried (MgSO4), filtered, the solvent removed under reduced pressure and the residue purified on silica, eluting with a solvent gradient of 98:2 to 95:5 dichloromethane:methanol, to give the title compound, (6.85 g, 72%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
anhydride
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-Methoxyisoquinoline?

A1: The molecular formula of this compound is C10H9NO, and its molecular weight is 159.19 g/mol.

Q2: Can you provide some information on the spectroscopic data available for this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided research papers, it's important to note that techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry are commonly employed to characterize and confirm the structure of organic compounds like this compound.

Q3: The research mentions the synthesis of 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline from this compound. Could you elaborate on the significance of this synthesis?

A3: The synthesis of 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline from this compound is significant because it yields an isomer of IQ, a potent mutagen found in cooked meat [, ]. Understanding the synthesis of such compounds is crucial for developing analytical methods for food safety and studying their potential health risks.

Q4: One study discusses the use of this compound in synthesizing a conformationally constrained didemnin B analog. What is the rationale behind this approach?

A4: Didemnin B is a naturally occurring cyclic depsipeptide known for its antitumor and antiviral activities. Researchers synthesized conformationally constrained analogs of didemnin B by replacing the N,O-dimethyltyrosine residue with L-1,2,3,4-tetrahydro-7-methoxyisoquinoline-3-carboxylic acid (MeO-Tic) []. This modification aimed to constrain the molecule's conformation while mimicking the original N,O-dimethylated tyrosine, potentially influencing the analog's biological activity and providing insights into the structure-activity relationship of didemnin B.

Q5: One study mentions that 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Can you explain the significance of IRAK4 inhibition?

A6: IRAK4 plays a crucial role in mediating the signaling pathways of various inflammatory and immune responses []. Inhibiting IRAK4 has shown potential in treating chronic inflammatory and autoimmune disorders. The discovery and development of potent and selective IRAK4 inhibitors like 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide are crucial for advancing therapeutic options for these conditions.

Q6: The development of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide involved fragment-based drug design. Could you elaborate on this process?

A7: Fragment-based drug design is a powerful approach in drug discovery where small molecules ("fragments") that bind to specific regions of a target protein are identified and then optimized into more potent and drug-like molecules []. In the case of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, researchers started with a micromolar hit identified from a fragment library and optimized it through iterative chemical modifications, guided by structural information from co-crystal structures with IRAK4. This process led to a significant increase in potency and the development of a clinical candidate with suitable pharmacokinetic properties.

Q7: What challenges were encountered during the large-scale synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, and how were they addressed?

A8: The large-scale synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide presented challenges related to scalability, cost-effectiveness, and impurity control []. Researchers developed an improved process involving optimized reaction conditions, alternative reagents, and efficient purification methods to overcome these challenges and enable the production of the compound on a larger scale for further development and clinical trials.

Q8: The research mentions QSAR studies comparing Ledipasvir, Coumarin, [(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, and 5-Azaquinazoline. What is the purpose of these studies, and what insights were gained?

A9: QSAR (Quantitative Structure-Activity Relationship) studies analyze the relationship between the structure of a molecule and its biological activity []. In this case, the QSAR analysis comparing the four compounds likely aimed to identify structural features contributing to their anti-inflammatory activity and predict the activity of similar compounds. The study highlighted the importance of factors like solubility, hydrophobicity, and binding affinity to IRAK4 in designing effective anti-inflammatory agents.

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